molecular formula C17H23ClINO3 B13725831 tert-Butyl 4-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B13725831
M. Wt: 451.7 g/mol
InChI Key: NGOGKKCPNMBMNH-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a phenoxy moiety substituted with chlorine and iodine atoms. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines or by using piperidine derivatives.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the piperidine intermediate.

    Halogenation: The chlorine and iodine atoms are introduced through halogenation reactions, often using reagents like thionyl chloride (SOCl2) and iodine (I2) in the presence of catalysts.

    Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol, typically using acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.

Major Products

The major products formed from these reactions include substituted piperidine derivatives, oxidized or reduced forms of the compound, and carboxylic acids from ester hydrolysis.

Scientific Research Applications

tert-Butyl 4-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs targeting neurological disorders and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.

    tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Used in the synthesis of various biologically active compounds.

    tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: An intermediate in the synthesis of Vandetanib.

Uniqueness

tert-Butyl 4-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both chlorine and iodine atoms on the phenoxy group, which imparts distinct chemical reactivity and biological activity. This dual halogenation makes it a valuable intermediate for synthesizing compounds with specific pharmacological properties.

Properties

Molecular Formula

C17H23ClINO3

Molecular Weight

451.7 g/mol

IUPAC Name

tert-butyl 4-[(2-chloro-4-iodophenoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23ClINO3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(19)10-14(15)18/h4-5,10,12H,6-9,11H2,1-3H3

InChI Key

NGOGKKCPNMBMNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)I)Cl

Origin of Product

United States

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